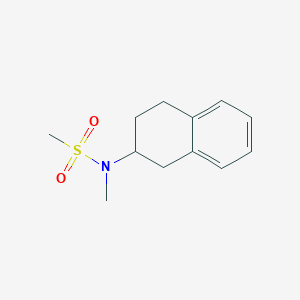![molecular formula C10H18N2O B7549973 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone](/img/structure/B7549973.png)
1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone, also known as 4-CMC, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has gained popularity in recent years due to its stimulating effects. 4-CMC is a research chemical that is commonly used in scientific research to study its mechanism of action and its effects on the human body.
Mecanismo De Acción
The mechanism of action of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulating effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes the release of dopamine, serotonin, and norepinephrine, which results in feelings of euphoria, increased energy, and heightened alertness. However, prolonged use of this compound can lead to adverse effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone in lab experiments is its availability. It is relatively easy to synthesize and can be obtained from various chemical suppliers. Additionally, it is a reference compound that is commonly used in studies that aim to understand the mechanism of action of other psychoactive substances. However, one limitation of using this compound in lab experiments is its potential for abuse. It is a psychoactive substance that can be misused for recreational purposes, which can compromise the validity of the research results.
Direcciones Futuras
There are several future directions for research on 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone. One area of research is the development of new treatments for psychiatric disorders such as depression and anxiety. Researchers can study the effects of this compound on neurotransmitter systems to identify potential targets for drug development. Another area of research is the development of new synthetic cathinones that have improved therapeutic properties and reduced potential for abuse. Researchers can use this compound as a reference compound to develop new analogs with desirable properties. Additionally, researchers can study the long-term effects of this compound on the human body to identify potential health risks associated with its use.
Conclusion
In conclusion, this compound is a synthetic compound that is commonly used in scientific research to study its effects on the human body. It is a psychoactive substance that acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. The biochemical and physiological effects of this compound are similar to those of other stimulants. It is a reference compound that is commonly used in studies that aim to understand the mechanism of action of other psychoactive substances. However, its potential for abuse is a limitation in lab experiments. There are several future directions for research on this compound, including the development of new treatments for psychiatric disorders and the development of new synthetic cathinones with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone involves the reaction of cyclopropylmethylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield this compound. This synthesis method has been optimized and improved over the years to increase the yield and purity of the product.
Aplicaciones Científicas De Investigación
1-[4-(Cyclopropylmethyl)piperazin-1-yl]ethanone is commonly used in scientific research to study its effects on the human body. It is often used as a reference compound in studies that aim to understand the mechanism of action of other psychoactive substances. Researchers also use this compound to study its effects on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. Additionally, this compound is used in studies that aim to develop new treatments for psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
1-[4-(cyclopropylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(13)12-6-4-11(5-7-12)8-10-2-3-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGXIAYMKYYJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)






![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)

![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)

